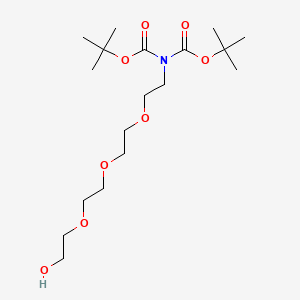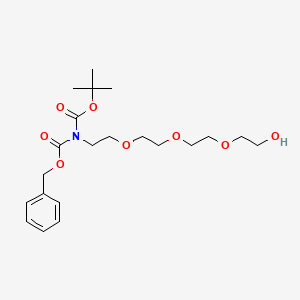
Boc-L-Phe(4-NH-Poc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-Phe(4-NH-Poc)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often used as a building block in the synthesis of more complex peptides and proteins. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Phe(4-NH-Poc)-OH typically involves the protection of the amino group of phenylalanine with a Boc group. This is followed by the introduction of the 4-NH-Poc group at the para position of the phenyl ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including the addition of protecting groups and the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-L-Phe(4-NH-Poc)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: The compound can also be reduced, especially at the Boc and Poc groups.
Substitution: Substitution reactions can occur at the phenyl ring, where the 4-NH-Poc group is located.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Boc-L-Phe(4-NH-Poc)-OH is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide chains.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It can be incorporated into peptides that mimic natural proteins, aiding in the study of their functions.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs. These drugs can target specific proteins or enzymes, offering potential treatments for various diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics. It is also used in the development of diagnostic tools and assays.
Mécanisme D'action
The mechanism of action of Boc-L-Phe(4-NH-Poc)-OH involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted reactions. Once the peptide synthesis is complete, the Boc group can be removed under acidic conditions, revealing the free amino group.
Comparaison Avec Des Composés Similaires
Boc-L-Phe-OH: This compound is similar but lacks the 4-NH-Poc group.
Fmoc-L-Phe-OH: Another derivative of phenylalanine, but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Cbz-L-Phe-OH: This compound features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness: Boc-L-Phe(4-NH-Poc)-OH is unique due to the presence of both Boc and 4-NH-Poc groups, which provide specific protection and reactivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-5-10-25-16(23)19-13-8-6-12(7-9-13)11-14(15(21)22)20-17(24)26-18(2,3)4/h1,6-9,14H,10-11H2,2-4H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKXVKVSLASFST-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














